molecular formula C15H17N3O6S2 B2649430 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865160-81-2

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2649430
CAS No.: 865160-81-2
M. Wt: 399.44
InChI Key: XTPJPCALPFYKRL-ICFOKQHNSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a sophisticated chemical probe designed for targeted biological investigation. This compound is structurally characterized by a benzo[d]thiazolone core, a pharmacophore feature found in inhibitors of various kinases and epigenetic regulators. The (Z)-configured imine (ylidene) adjacent to the thiazolone ring is a critical motif that confers high-affinity binding to specific protein targets, particularly those containing bromodomains, such as the Bromodomain and Extra-Terminal (BET) family proteins [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3180731/]. The primary research value of this compound lies in its utility as a potent and selective chemical probe to dissect the role of bromodomains in gene transcription and cellular signaling pathways. Its mechanism of action involves competitively displacing acetylated lysine residues from the bromodomain binding pocket, thereby modulating protein-protein interactions and disrupting the recruitment of transcriptional machinery. This makes it an invaluable tool for studying the pathophysiology of cancer, inflammatory diseases, and other conditions driven by aberrant epigenetic regulation. Furthermore, the presence of the sulfamoyl group enhances solubility and can be leveraged for the development of activity-based probes or in chemoproteomic studies to identify novel off-targets and elucidate complex signaling networks. Researchers employ this compound in a variety of assays, including cell-based phenotypic screening, target validation, and mechanistic studies to advance the discovery of novel therapeutic strategies.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-22-5-4-18-11-3-2-10(26(16,20)21)8-13(11)25-15(18)17-14(19)12-9-23-6-7-24-12/h2-3,8-9H,4-7H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJPCALPFYKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a member of the thiazole and dioxine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O4S2
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

Compound TypeMechanism of ActionCancer Types Targeted
Thiazole DerivativesInduction of apoptosisBreast, Lung, Colon
Dioxine DerivativesInhibition of DNA synthesisLeukemia, Lymphoma
Sulfamoyl CompoundsDisruption of metabolic pathwaysVarious solid tumors

The mechanisms through which (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : The sulfamoyl group can interact with enzymes involved in nucleotide synthesis, potentially leading to reduced proliferation of cancer cells.
  • Modulation of Signal Transduction Pathways : This compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
  • DNA Interaction : The dioxine moiety may facilitate binding to DNA or RNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazole Derivatives : A study published in 2010 highlighted the anticancer effects of thiazolo[3,2-a]benzimidazoles, indicating that modifications in their structure significantly enhance their efficacy against various cancer cell lines .
  • Sulfamoyl Compounds : Another research article discussed how sulfamoyl-containing compounds demonstrated potent inhibitory effects on tumor growth in xenograft models, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocycles (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Benzo[d]thiazol + dihydro-1,4-dioxine 6-SO₂NH₂, 3-(2-methoxyethyl), Z-configuration ~453.48* Potential sulfonamide-based bioactivity N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, cyano (-CN) 386 Antimicrobial (untested in evidence)
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4g) Benzothiazole + thiazolidinone 4-Chlorophenyl, carboxamide ~403.87* Anticancer, antimicrobial (hypothesized)
2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (11) Benzothiazole dioxide Sulfone (-SO₂), dihydro structure ~197.22* Synthetic intermediate
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide 1,3,4-Thiadiazole Trichloroethyl, phenylamino ~435.73* Antiviral, antitumor (theorized)

*Calculated based on molecular formulas in references.

Key Comparative Analysis

Core Heterocycles :

  • The target compound’s benzo[d]thiazol core distinguishes it from thiazolo-pyrimidines (e.g., 11a, 11b in ) and 1,3,4-thiadiazoles (). The dihydro-1,4-dioxine moiety introduces steric constraints absent in simpler benzothiazole dioxides ().

Functional Groups: The 6-sulfamoyl group enhances hydrogen-bonding capacity compared to cyano (-CN) substituents in 11a () or carboxamides in 4g (). This may improve target selectivity in enzyme inhibition. The 2-methoxyethyl chain at position 3 increases hydrophilicity relative to chlorophenyl groups in 4g () or methyl substituents in 11a ().

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step condensation/cyclization (similar to ), but its Z-configuration requires precise stereochemical control, unlike the simpler cyclizations in .

Structural Similarity Metrics :

  • Per , Tanimoto coefficients for binary fingerprint comparisons would highlight low similarity (<0.5) between the target and compounds like 11a or 4g due to divergent core structures. Subgraph analysis () would identify shared sulfonamide/carboxamide motifs but distinct heterocycles.

Research Implications and Gaps

  • Activity Profiling : The compound’s hypothesized sulfonamide-driven bioactivity warrants in vitro testing against bacterial/fungal strains or cancer cell lines.
  • Stereochemical Studies : The Z-configuration’s stability and role in binding interactions require crystallographic or NMR-based validation.
  • SAR Expansion : Modifying the 2-methoxyethyl or dihydrodioxine groups (e.g., replacing with halogens or alkyl chains) could optimize pharmacokinetics, as seen in .

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